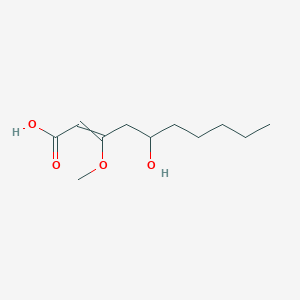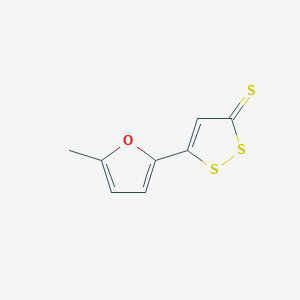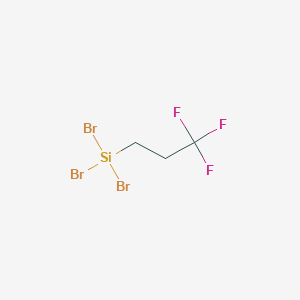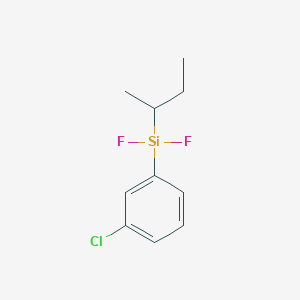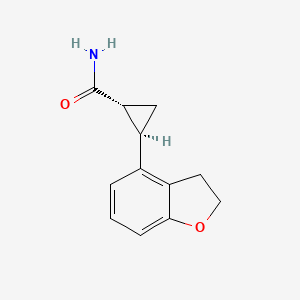
(1R,2R)-2-(2,3-Dihydro-4-benzofuranyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-(2,3-ジヒドロ-4-ベンゾフラニル)シクロプロパンカルボンアミドは、分子式C12H13NO2の化学化合物です。ベンゾフラン部分に融合したシクロプロパン環を含む独特の構造で知られています。
準備方法
合成経路および反応条件
(1R,2R)-2-(2,3-ジヒドロ-4-ベンゾフラニル)シクロプロパンカルボンアミドの合成は、通常、適切なベンゾフラン誘導体のシクロプロパン化に続いてアミド形成が伴います。一般的な方法の1つは、特定の条件下で2,3-ジヒドロ-4-ベンゾフランをシクロプロパンカルボン酸誘導体と反応させて目的の化合物を生成します。反応条件では、正しい立体化学が得られるように、触媒と制御された温度の使用が必要となる場合が多いです。
工業的製造方法
この化合物の工業的製造には、同様の合成経路が使用される場合がありますが、より大規模に行われます。このプロセスは、収率と純度を最適化するために、連続フローリアクターと高度な精製技術が使用されることが多く、工業規格を満たします。
化学反応の分析
反応の種類
(1R,2R)-2-(2,3-ジヒドロ-4-ベンゾフラニル)シクロプロパンカルボンアミドは、次のようなさまざまな化学反応を受ける可能性があります。
酸化: この化合物は、対応するケトンまたはカルボン酸を生成するように酸化できます。
還元: 還元反応により、アルコールまたはアミンに変換できます。
置換: 使用する試薬に応じて、求核置換反応または求電子置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤がよく使用されます。
置換: ハロゲン(Cl2、Br2)や求核剤(NH3、OH-)などの試薬を適切な条件下で使用できます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりベンゾフランケトンが生成される可能性があり、還元によりベンゾフランアルコールが生成される可能性があります。
科学研究への応用
(1R,2R)-2-(2,3-ジヒドロ-4-ベンゾフラニル)シクロプロパンカルボンアミドは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成における構成要素として使用されます。
生物学: 研究者は、生物学的システムとの相互作用を研究して、生物活性化合物の可能性を理解しています。
医学: 抗炎症作用や鎮痛作用など、潜在的な治療的特性について調査されています。
産業: 新しい材料や化学プロセスの開発に使用されています。
科学的研究の応用
(1R,2R)-2-(2,3-Dihydro-4-benzofuranyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological systems to understand its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
(1R,2R)-2-(2,3-ジヒドロ-4-ベンゾフラニル)シクロプロパンカルボンアミドの作用機序には、特定の分子標的との相互作用が含まれます。受容体または酵素に結合して、その活性を調節し、さまざまな生物学的効果を引き出す可能性があります。正確な経路と標的は、その使用の状況によって異なる場合があります。
類似化合物との比較
類似化合物
- (1R,2R)-2-(2,3-ジヒドロベンゾフラン-4-イル)シクロプロパン-1-カルボンアミド
- (1R,2R)-2-(2,3-ジヒドロ-4-ベンゾフラニル)シクロプロパンカルボンアミド
独自性
類似化合物と比較して、(1R,2R)-2-(2,3-ジヒドロ-4-ベンゾフラニル)シクロプロパンカルボンアミドは、特定の立体化学とシクロプロパン環とベンゾフラン部分の両方の存在によって際立っています。これらの構造的特徴は、その独自の化学的および生物学的特性に貢献し、研究および産業への応用のための貴重な化合物となっています。
特性
CAS番号 |
1161417-63-5 |
|---|---|
分子式 |
C12H13NO2 |
分子量 |
203.24 g/mol |
IUPAC名 |
(1R,2R)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C12H13NO2/c13-12(14)10-6-9(10)7-2-1-3-11-8(7)4-5-15-11/h1-3,9-10H,4-6H2,(H2,13,14)/t9-,10+/m0/s1 |
InChIキー |
OONWWBUISHEDEE-VHSXEESVSA-N |
異性体SMILES |
C1COC2=CC=CC(=C21)[C@@H]3C[C@H]3C(=O)N |
正規SMILES |
C1COC2=CC=CC(=C21)C3CC3C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S)-3-amino-1-[(6-fluoropyridin-2-yl)amino]heptan-2-ol](/img/structure/B12630305.png)
![4-[(Cyclohex-3-en-1-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12630310.png)
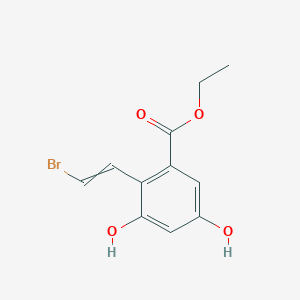

![5-Chloro-1H-imidazo[4,5-B]pyrazine](/img/structure/B12630328.png)
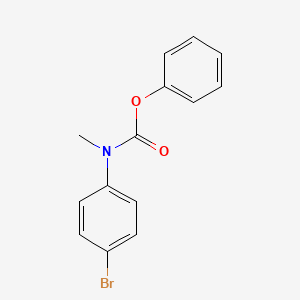

![N-(4-Fluorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B12630349.png)
![1H-Pyrrolo[2,3-b]pyridine, 2-[[(2S)-1-methyl-2-pyrrolidinyl]methyl]-1-(phenylsulfonyl)-](/img/structure/B12630352.png)
